1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
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Overview
Description
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . The structure of the synthesized complex is established using techniques such as 1H and 13C NMR spectroscopy and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available reagents and solvents without purification . The yellow solid product is typically separated, washed with water, dried at 100°C at 0.1 Torr, and purified by column chromatography using silica gel and dichloromethane-methanol (20:1 v/v) as the eluent .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione involves its interaction with molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share a similar pyrazole core structure and exhibit various biological activities.
1,3-diaza-2,4-cyclopentadienes: These compounds have structural similarities with pyrazoles and undergo similar chemical reactions.
Uniqueness
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to its specific substitution pattern and the presence of two pyrazole rings connected by a propane-1,3-dione linker. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1,3-bis(1-methylpyrazol-4-yl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-14-6-8(4-12-14)10(16)3-11(17)9-5-13-15(2)7-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXRYKDJGUODNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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